![molecular formula C22H16O3S B3129858 Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 339275-68-2](/img/structure/B3129858.png)
Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone
Overview
Description
Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is a complex organic compound . It is a 2-hydroxybenzoic acid phenyl ester and is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes . It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate .
Synthesis Analysis
The synthesis of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone could potentially involve several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . The key steps could contain the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI 2, and reductive desulfurization of the resulting product .Molecular Structure Analysis
The molecular structure of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is complex. It has a molecular formula of C22H20OS, an average mass of 332.459 Da, and a monoisotopic mass of 332.123474 Da . The phenyl group is based simply on benzene, with one H removed .Chemical Reactions Analysis
Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone, like other phenyl compounds, is expected to be very reactive towards electrophilic aromatic substitution . It may also undergo nucleophilic aromatic substitution reactions under certain conditions .Scientific Research Applications
Antimicrobial Activity
Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone and its derivatives have been explored for their antimicrobial properties. A study by Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and assessed their antimicrobial activity. They found that these compounds displayed notable antimicrobial properties, indicating their potential as antimicrobial agents (Kenchappa et al., 2016). Ashok et al. (2017) also synthesized similar derivatives and confirmed their antimicrobial activities, further supporting their potential application in combating microbial infections (Ashok et al., 2017).
Structural and Chemical Analysis
Studies have delved into the structural and chemical properties of phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone derivatives. Seo et al. (2007) and Choi et al. (2008) conducted detailed analyses of the crystal structure and molecular interactions of these compounds. Their findings shed light on the molecular configurations and interactions within the crystal lattice, providing valuable insights for further chemical and pharmaceutical applications (Seo et al., 2007), (Choi et al., 2008).
Bioevaluation and Antimitotic Activity
The benzofuran derivatives were also assessed for their bioactivity. Umesha et al. (2018) synthesized benzofuran linked tetralones and evaluated their antimitotic activity using the onion root method. This study revealed that specific compounds within this series exhibited significant antimitotic activity, suggesting their potential in developing treatments or tools for studying cell division and cancer research (Umesha et al., 2018).
properties
IUPAC Name |
[3-(benzenesulfinylmethyl)-1-benzofuran-2-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-21(16-9-3-1-4-10-16)22-19(18-13-7-8-14-20(18)25-22)15-26(24)17-11-5-2-6-12-17/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXHXXIOJGIBQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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